6-MPR

Description

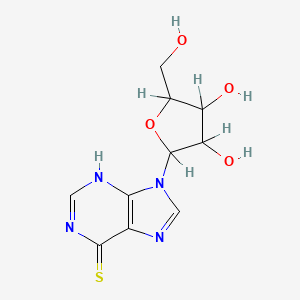

The exact mass of the compound 6-Thioinosine is 284.05792605 g/mol and the complexity rating of the compound is 409. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['406021', '99193', '92429', '92428', '84321', '4911']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |

| Record name | 6MP-Arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC84321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 6-Mercaptopurine Riboside (6-MPR) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and other neoplasms, exerts its cytotoxic effects as a purine antimetabolite.[1][2] Its nucleoside prodrug, 6-mercaptopurine riboside (6-MPR), offers an alternative therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer cells, focusing on its metabolic activation, incorporation into nucleic acids, and the subsequent induction of cellular apoptosis. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Metabolic Activation of this compound

The journey of this compound from an inactive prodrug to a cytotoxic agent is a multi-step intracellular process. Upon cellular uptake, this compound is metabolized into 6-mercaptopurine (6-MP). Subsequently, 6-MP is converted to 6-thioguanine nucleotides (TGNs), the primary active metabolites. This bioactivation is a critical determinant of the drug's efficacy. The central enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized to thioguanosine monophosphate (TGMP) and subsequently phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[1][2]

An alternative metabolic fate for TIMP is methylation by thiopurine S-methyltransferase (TPMT), leading to the formation of methyl-thioinosine monophosphate (MeTIMP). MeTIMP is a potent inhibitor of de novo purine synthesis, further contributing to the disruption of nucleotide pools within the cancer cell. The genetic polymorphism of TPMT is a significant factor in the inter-individual variability in 6-MP metabolism and toxicity.[2]

Incorporation into Nucleic Acids and Cytotoxicity

The cytotoxicity of this compound is primarily attributed to the incorporation of its active metabolites, particularly 6-thioguanine triphosphate (dGTP analog, 6-thio-dGTP), into the DNA and RNA of cancer cells.[3] The incorporation of these thiopurine analogs into newly synthesized nucleic acid chains disrupts their structure and function, ultimately leading to cell cycle arrest and apoptosis.[4]

The presence of 6-thioguanine in the DNA template can lead to mispairing during subsequent rounds of replication, triggering the DNA mismatch repair (MMR) system. The futile attempts of the MMR machinery to repair these lesions result in DNA strand breaks and the initiation of apoptotic signaling cascades.[5]

Quantitative Analysis of this compound Cytotoxicity and DNA Incorporation

The cytotoxic potential of this compound and its parent compound 6-MP has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.

| Cell Line | Compound | IC50 (µM) | Citation |

| Multidrug-resistant L1210 | 6-Mercaptopurine | 0.024 | [6] |

| Human MT4 | 6-Mercaptopurine | 0.1 | [6] |

| Human CCRF-CEM | 6-Mercaptopurine | 1 | [6] |

| K562 | 6-Mercaptopurine | 0.4 µg/mL | [7] |

The extent of 6-thioguanine incorporation into DNA is a critical determinant of its cytotoxic effect. Studies in pediatric patients with acute lymphoblastic leukemia undergoing 6-MP therapy have shown a median DNA-TG level of 106.0 fmol TG/µg DNA.[8] There is a significant correlation between the dose of 6-MP and the concentration of DNA-TGN.[9]

Signaling Pathways Involved in this compound-Induced Apoptosis

The accumulation of DNA damage due to 6-thioguanine incorporation activates intrinsic apoptotic pathways. A key player in this process is the tumor suppressor protein p53. DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes, including those of the Bcl-2 family. This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.[4]

While the direct effects of this compound on the Ras-MAPK signaling pathway are not fully elucidated, it is known that this pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[10][11] The metabolic stress and DNA damage induced by this compound could indirectly influence this pathway, potentially contributing to its anti-leukemic effects. Further research is warranted to delineate the precise interplay between this compound and the Ras-MAPK cascade.

Experimental Protocols

WST-1 Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells using a WST-1 assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution

-

WST-1 cell proliferation reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium without drug).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LC-MS/MS for Quantification of 6-Thioguanine in DNA

This protocol provides a detailed methodology for the sensitive and accurate measurement of 6-thioguanine incorporated into the DNA of cancer cells.

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

-

Internal standards (e.g., isotope-labeled 6-thioguanine)

Procedure:

-

Treat cancer cells with this compound for the desired duration.

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the extracted DNA.

-

Degrade a known amount of DNA (e.g., 10-20 µg) to nucleosides by incubating with nuclease P1 and alkaline phosphatase.

-

Add an internal standard to the digested sample.

-

Purify the nucleosides, for example, by solid-phase extraction.

-

Analyze the purified nucleosides using an LC-MS/MS system.

-

Separate the nucleosides using a suitable C18 column with an appropriate gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect and quantify 6-thioguanosine and a reference nucleoside (e.g., deoxyguanosine) using multiple reaction monitoring (MRM) mode.

-

Calculate the amount of 6-thioguanine incorporated into the DNA, typically expressed as fmol or pmol of 6-thioguanine per µg of DNA.

Conclusion

The anticancer activity of 6-mercaptopurine riboside is a complex process initiated by its metabolic conversion to active thioguanine nucleotides. The subsequent incorporation of these metabolites into DNA and RNA triggers a cascade of events, including the activation of the DNA damage response and the p53-mediated intrinsic apoptotic pathway, ultimately leading to cancer cell death. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the mechanisms of thiopurine drugs and developing novel anticancer therapies. Further elucidation of the interplay between this compound and critical signaling pathways, such as the Ras-MAPK cascade, will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Therapeutic drug monitoring of 6-thioguanine nucleotides in paediatric acute lymphoblastic leukaemia: interest and limits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA-thioguanine nucleotide as a treatment marker in acute lymphoblastic leukemia patients with NUDT15 variant genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Differences Between 6-Mercaptopurine and 6-Methylmercaptopurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP) and its derivative, 6-methylmercaptopurine riboside (6-MPR), are pivotal compounds in the landscape of cancer chemotherapy and immunosuppression. While both share a common thiopurine backbone, their distinct structural modifications give rise to divergent metabolic fates and pharmacological profiles. This in-depth technical guide elucidates the core structural differences between 6-MP and this compound, providing a comprehensive overview of their chemical properties, metabolic pathways, and the experimental methodologies employed in their study. Through detailed diagrams and tabulated data, this document aims to equip researchers and drug development professionals with a thorough understanding of these critical therapeutic agents.

Core Structural Dissimilarities

The fundamental distinction between 6-mercaptopurine and 6-methylmercaptopurine riboside lies in their molecular composition. 6-MP is a purine analogue, characterized by a thiol (-SH) group at the sixth position of the purine ring.[1][2][3][4] In contrast, this compound is a ribonucleoside derivative.[5][6][7] This means it comprises three key components:

-

A modified purine base: The thiol hydrogen of 6-mercaptopurine is replaced by a methyl group (-CH3), forming 6-methylmercaptopurine.

-

A ribose sugar: This methylated purine base is attached to a ribose sugar moiety.

-

Glycosidic bond: A β-N9-glycosidic bond links the purine base to the ribose sugar.

This core difference—a simple purine base versus a more complex ribonucleoside—profoundly influences their physicochemical properties, membrane transport, and subsequent intracellular metabolism.

Chemical Structure Diagrams

Caption: Chemical structures of 6-Mercaptopurine and 6-Methylmercaptopurine Riboside.

Comparative Physicochemical Properties

The structural variations between 6-MP and this compound directly translate to differences in their physicochemical characteristics. These properties are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine Riboside (this compound) |

| Molecular Formula | C5H4N4S[1][2] | C11H14N4O4S[5][7] |

| Molecular Weight | 152.18 g/mol [1] | 298.32 g/mol [5] |

| CAS Number | 50-44-2[1] | 342-69-8[7] |

| Appearance | Yellow crystalline solid[1] | White powder[7] |

| Solubility | Insoluble in water, soluble in alkaline solutions[1] | Data not readily available in provided results |

| pKa | 7.77, 11.17[1] | Data not readily available in provided results |

Metabolic Pathways and Mechanism of Action

The structural divergence of 6-MP and this compound dictates their distinct entry into the complex thiopurine metabolic pathway. This ultimately leads to the formation of active metabolites that exert cytotoxic effects.

Metabolism of 6-Mercaptopurine (6-MP)

6-MP is a prodrug that requires intracellular activation.[8] Its metabolic journey involves a series of enzymatic conversions:

-

Anabolism to Thioinosine Monophosphate (TIMP): The primary activation step is the conversion of 6-MP to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][9]

-

Further Phosphorylation: TIMP is then phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), which can be incorporated into RNA and DNA, leading to cytotoxicity.[8]

-

Methylation to Methylthioinosine Monophosphate (Me-TIMP): TIMP can also be methylated by thiopurine S-methyltransferase (TPMT) to form methylthioinosine monophosphate (Me-TIMP).[10][11]

-

Catabolism: A significant portion of 6-MP is inactivated by xanthine oxidase (XO) to 6-thiouric acid.[8]

Metabolism of 6-Methylmercaptopurine Riboside (this compound)

This compound enters the metabolic cascade at a different point due to its ribonucleoside structure:

-

Conversion to Methylthioinosine Monophosphate (Me-TIMP): this compound is directly converted to methylthioinosine monophosphate (Me-TIMP) by adenosine kinase.[9][11] This bypasses the initial steps required for 6-MP activation and the influence of TPMT at this stage.

-

Inhibition of de novo Purine Synthesis: Me-TIMP is a potent inhibitor of the enzyme amidophosphoribosyltransferase, which is the rate-limiting step in de novo purine synthesis.[10][12][13] This inhibition leads to a depletion of purine nucleotides, thereby halting DNA and RNA synthesis.

Caption: Comparative metabolic pathways of 6-MP and this compound.

Experimental Protocols

The elucidation of the structural and functional differences between 6-MP and this compound has been made possible through a variety of experimental techniques.

Synthesis

-

Synthesis of 6-Mercaptopurine: A common method involves the reaction of hypoxanthine with phosphorus pentasulfide.[14] Another approach starts from 6-chloro-4,5-diaminopyrimidine, which is reacted with potassium hydrosulfide followed by cyclization with formic acid.[15]

-

Synthesis of 6-Methylmercaptopurine Riboside: The synthesis of this compound and similar thiopurine ribosides can be achieved through methods like the Mitsunobu reaction, which allows for the alkylation of thiopurine derivatives with alcohols.[6]

Structural Characterization

-

Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the functional groups and overall structure of the synthesized compounds.

-

Elemental Microanalysis: This technique is used to determine the elemental composition of the compounds, confirming their molecular formulas.

-

X-ray Crystallography: Provides precise information about the three-dimensional arrangement of atoms in the crystal lattice of the molecules.

In Vitro Cytotoxicity Assays

-

Cell Culture: Human cancer cell lines (e.g., leukemia cell lines like Molt F4) are cultured under standard conditions.[11]

-

Drug Treatment: Cells are exposed to varying concentrations of 6-MP or this compound for a defined period.

-

Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using trypan blue exclusion. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined.

Pharmacokinetic Analysis

-

Drug Administration: For in vivo studies, the compounds are administered to animal models or human subjects, often orally for 6-MP and intravenously for this compound to bypass absorption variability.[16]

-

Sample Collection: Blood samples are collected at various time points after drug administration.

-

Quantification of Metabolites: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods are used to measure the concentrations of the parent drug and its metabolites (e.g., 6-thioguanine nucleotides) in plasma and red blood cells.[16]

-

Pharmacokinetic Parameter Calculation: Key parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated to compare the pharmacokinetic profiles of the two drugs.[16]

Caption: General experimental workflow for comparing 6-MP and this compound.

Conclusion

The structural disparity between 6-mercaptopurine, a purine analogue, and 6-methylmercaptopurine riboside, its ribonucleoside derivative, is the cornerstone of their distinct pharmacological identities. The addition of a methyl group and a ribose moiety in this compound fundamentally alters its metabolic activation pathway, leading to a more direct inhibition of de novo purine synthesis. This comprehensive understanding of their structural differences, supported by quantitative data and detailed experimental protocols, is essential for the rational design of novel thiopurine analogues and the optimization of existing therapeutic regimens in oncology and immunology. The continued exploration of these and other structural modifications will undoubtedly pave the way for the development of more effective and less toxic chemotherapeutic agents.

References

- 1. 6-Mercaptopurine [drugfuture.com]

- 2. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Methylmercaptopurine Riboside | C11H14N4O4S | CID 9570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 11. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 15. youtube.com [youtube.com]

- 16. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Mercaptopurine (6-MP) Signaling Pathways in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core signaling pathways of 6-mercaptopurine (6-MP) in the context of leukemia treatment. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, metabolic activation, and resistance pathways associated with this critical antimetabolite.

Introduction to 6-Mercaptopurine

6-mercaptopurine (6-MP) is a purine analogue that has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) for decades.[1][2] As a prodrug, 6-MP requires intracellular metabolic conversion to its active cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs).[3][4] These metabolites exert their antileukemic effects primarily by incorporating into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][5] The efficacy and toxicity of 6-MP are heavily influenced by the genetic polymorphisms of key metabolic enzymes, making it a prime example of the importance of pharmacogenomics in personalized medicine.

The Core Signaling Pathway: Metabolism of 6-MP

The clinical activity of 6-MP is entirely dependent on its intracellular metabolism through a complex network of competing anabolic and catabolic pathways. Understanding these pathways is crucial for optimizing therapeutic outcomes and minimizing toxicity.

Anabolic Pathway: Activation to Cytotoxic 6-Thioguanine Nucleotides

The activation of 6-MP to its therapeutically active forms, the 6-TGNs, is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[5][6]

-

Conversion to Thioinosine Monophosphate (TIMP): HPRT converts 6-MP into thioinosine monophosphate (TIMP).[5]

-

Conversion to Thioxanthosine Monophosphate (TXMP): TIMP is then metabolized to thioxanthosine monophosphate (TXMP) by inosine monophosphate dehydrogenase (IMPDH).[7]

-

Formation of Thioguanosine Monophosphate (TGMP): Guanosine monophosphate synthetase (GMPS) subsequently converts TXMP to thioguanosine monophosphate (TGMP).[7]

-

Phosphorylation to Active 6-TGNs: A series of kinases further phosphorylate TGMP to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). Collectively, TGMP, TGDP, and TGTP are known as 6-thioguanine nucleotides (6-TGNs).[8]

These 6-TGNs, particularly 6-thio-dGTP, are incorporated into DNA and RNA, disrupting nucleic acid synthesis and triggering apoptosis.[1][5]

Caption: Anabolic pathway of 6-mercaptopurine (6-MP).

Catabolic Pathways: Inactivation and Alternative Metabolites

Competing with the anabolic pathway are two major catabolic routes that inactivate 6-MP or convert it to other metabolites with different activities.

-

S-methylation by Thiopurine S-Methyltransferase (TPMT): TPMT catalyzes the methylation of 6-MP to 6-methylmercaptopurine (6-MMP) and of TIMP to 6-methylthioinosine monophosphate (meTIMP).[9][10] While 6-MMP is largely inactive, meTIMP is a potent inhibitor of the de novo purine synthesis pathway.[9] Genetic polymorphisms in the TPMT gene are a major determinant of 6-MP toxicity.[4] Individuals with low or deficient TPMT activity accumulate high levels of cytotoxic 6-TGNs, leading to severe myelosuppression.[3]

-

Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid.[11] This reaction is significant in the liver and intestines and affects the oral bioavailability of 6-MP.[11] Co-administration of XO inhibitors like allopurinol can increase the levels of 6-MP and its active metabolites.[10]

Caption: Catabolic pathways of 6-mercaptopurine (6-MP).

Quantitative Data on 6-MP Metabolism and Clinical Outcomes

The balance between the anabolic and catabolic pathways of 6-MP metabolism is critical for its therapeutic index. The following tables summarize key quantitative data from clinical studies.

| Parameter | Wild-Type TPMT | Heterozygous TPMT | Deficient TPMT | Reference |

| Genotype Frequency | ~90% | ~10% | ~0.3% | [4] |

| Recommended 6-MP Dose | 100% of standard dose | 50% of standard dose | 10% of standard dose, 3 times/week | [12] |

| 6-TGN Levels (pmol/8x10⁸ RBC) | Therapeutic range: 235-450 | Often elevated | Markedly elevated | [13] |

| Risk of Myelosuppression | Low | Intermediate | High | [3] |

| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Toxicity Threshold (pmol/8x10⁸ RBC) | Associated Toxicity | Reference |

| 6-TGN | 235 - 450 | > 450 | Myelosuppression | [13] |

| 6-MMP | < 5700 | > 5700 | Hepatotoxicity | [14] |

| Co-administered Drug | Effect on 6-MP Metabolism | Quantitative Impact | Reference |

| Methotrexate (low dose) | Increases 6-MP bioavailability by inhibiting XO | 26% increase in peak plasma 6-MP; 31% increase in 6-MP AUC | [9] |

| Methotrexate (high dose) | Reduces RBC 6-TGN levels | Median decrease of 21% in RBC 6-TGN | [15] |

| Allopurinol | Inhibits XO, shunting 6-MP towards the anabolic pathway | Can lead to a significant increase in 6-TGN levels, requiring 6-MP dose reduction | [10] |

Mechanisms of 6-MP Resistance in Leukemia

Resistance to 6-MP is a significant clinical challenge, particularly in relapsed ALL. Several mechanisms have been identified that contribute to decreased sensitivity to this drug.

-

Altered Metabolic Activation:

-

HPRT Deficiency: Loss-of-function mutations or decreased expression of HPRT, the initial and rate-limiting enzyme in the anabolic pathway, can prevent the conversion of 6-MP to TIMP, leading to high-level resistance.[6]

-

Increased NT5C2 Activity: Gain-of-function mutations in the cytosolic 5'-nucleotidase II (NT5C2) gene lead to increased dephosphorylation of thiopurine monophosphates, effectively inactivating the cytotoxic metabolites.

-

-

Increased Drug Efflux:

-

MRP4 (ABCC4) Overexpression: The multidrug resistance protein 4 (MRP4), an ATP-binding cassette (ABC) transporter, can actively efflux 6-MP and its metabolites from the cell, reducing their intracellular concentration.[15]

-

Caption: Key mechanisms of 6-mercaptopurine (6-MP) resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 6-MP signaling pathways.

Quantification of 6-TGN and 6-MMP in Erythrocytes by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) in red blood cells.

Materials:

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

Potassium hydroxide (KOH)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase: To be optimized based on the specific column and system, but typically a buffer/methanol gradient.

Procedure:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Isolate erythrocytes by centrifugation.

-

Lyse the red blood cells with a hypotonic buffer.

-

-

Deproteinization and Hydrolysis:

-

Add perchloric acid to the lysate to precipitate proteins.

-

Centrifuge to remove the protein pellet.

-

Transfer the supernatant to a new tube and add DTT.

-

Hydrolyze the thiopurine nucleotides to their respective bases by heating at 100°C for a specified time (e.g., 45-60 minutes).

-

Neutralize the sample with KOH.

-

-

HPLC Analysis:

-

Inject the hydrolyzed sample into the HPLC system.

-

Separate the metabolites using a C18 column and a suitable mobile phase gradient.

-

Detect 6-thioguanine (from 6-TGNs) and 6-methylmercaptopurine at their respective optimal wavelengths (e.g., ~340 nm for 6-TG and ~290 nm for 6-MMP).

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.

-

Calculate the concentrations of 6-TGNs and 6-MMP in the patient samples based on the standard curve.

-

TPMT Genotyping by PCR-RFLP

This protocol describes a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) method for identifying common single nucleotide polymorphisms (SNPs) in the TPMT gene.

Materials:

-

DNA extraction kit

-

PCR primers specific for the TPMT gene region containing the SNP of interest

-

Taq polymerase and dNTPs

-

Restriction enzyme specific for the SNP

-

Agarose gel and electrophoresis equipment

-

DNA visualization system

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from whole blood or buccal swabs.

-

-

PCR Amplification:

-

Perform PCR to amplify the region of the TPMT gene containing the target SNP.

-

-

Restriction Enzyme Digestion:

-

Digest the PCR product with the appropriate restriction enzyme. The enzyme will cut the DNA only if the specific recognition site, which is altered by the SNP, is present.

-

-

Agarose Gel Electrophoresis:

-

Separate the digested DNA fragments on an agarose gel.

-

-

Genotype Determination:

-

Visualize the DNA fragments under UV light. The pattern of fragments will indicate the genotype:

-

Wild-type: One band (no cut).

-

Heterozygous: Three bands (uncut, and two smaller cut fragments).

-

Homozygous mutant: Two smaller bands (all cut).

-

-

Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Leukemia cell line of interest

-

Complete culture medium

-

96-well plates

-

6-mercaptopurine (6-MP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed leukemia cells into a 96-well plate at a predetermined optimal density.

-

-

Drug Treatment:

-

Treat the cells with a range of 6-MP concentrations. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each 6-MP concentration relative to the vehicle control.

-

Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of 6-MP that inhibits 50% of cell growth).

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cell line

-

6-mercaptopurine (6-MP)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat leukemia cells with 6-MP at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

The intricate signaling pathways of 6-mercaptopurine metabolism are central to its efficacy and toxicity in the treatment of leukemia. A thorough understanding of these pathways, coupled with the application of robust experimental methodologies, is essential for advancing personalized medicine approaches in oncology. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing practical guidance for further investigation into this critical antileukemic agent. By continuing to unravel the complexities of 6-MP signaling, the scientific community can work towards developing more effective and less toxic therapeutic strategies for leukemia patients.

References

- 1. researchgate.net [researchgate.net]

- 2. bosterbio.com [bosterbio.com]

- 3. biologi.ub.ac.id [biologi.ub.ac.id]

- 4. Mercaptopurine/Methotrexate Maintenance Therapy of Childhood Acute Lymphoblastic Leukemia: Clinical Facts and Fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. The effect of methotrexate on the bioavailability of oral 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The impact of high-dose methotrexate on intracellular 6-mercaptopurine disposition during interval therapy of childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determinants of mercaptopurine toxicity in paediatric acute lymphoblastic leukemia maintenance therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vivo Stability and Metabolism of 6-Mercaptopurine Riboside (6-MPR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine riboside (6-MPR, 6-thioinosine) is a purine nucleoside analogue that serves as a prodrug for the widely used antimetabolite, 6-mercaptopurine (6-MP). As a key component in the treatment of various cancers, particularly acute lymphoblastic leukemia, and autoimmune diseases, a thorough understanding of its in vivo behavior is critical for optimizing therapeutic strategies and minimizing toxicity. This technical guide provides an in-depth overview of the in vivo stability and metabolic fate of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

In Vivo Stability of this compound

Upon administration, 6-mercaptopurine riboside is rapidly converted to its active form, 6-mercaptopurine. This conversion is a critical step in its mechanism of action. While specific pharmacokinetic studies detailing the in vivo half-life of this compound are limited, the available data suggests a very short half-life in plasma due to its swift enzymatic conversion. The primary focus of pharmacokinetic studies has been on the resulting 6-MP and its subsequent metabolites.

For instance, after intravenous administration of this compound, it is the concentration of 6-MP that is readily detected and monitored in the plasma. The rapid and extensive conversion of this compound to 6-MP is a key feature of its pharmacology, ensuring the timely delivery of the active cytotoxic agent.

Metabolism of this compound

The metabolism of this compound is a multi-step process that begins with its conversion to 6-MP and proceeds through several well-characterized enzymatic pathways.

Initial Conversion of this compound to 6-MP

The initial and rate-limiting step in the metabolism of this compound is its conversion to 6-mercaptopurine. This is primarily achieved through two main enzymatic pathways:

-

Phosphorolysis by Purine Nucleoside Phosphorylase (PNP): In the intestinal mucosa and other tissues, PNP cleaves the glycosidic bond of this compound in the presence of inorganic phosphate, releasing 6-mercaptopurine and ribose-1-phosphate. Studies in rats have shown that increasing luminal phosphate concentration can enhance the mucosal phosphorolysis of this compound, leading to a significant increase in the vascular appearance of 6-MP[1].

-

Phosphorylation by Adenosine Kinase: this compound can also be directly phosphorylated by adenosine kinase to form 6-thioinosine monophosphate (TIMP), a key intracellular metabolite. This pathway bypasses the initial conversion to 6-MP.

Subsequent Metabolism of 6-Mercaptopurine (6-MP)

Once formed, 6-MP enters a complex network of competing anabolic and catabolic pathways that ultimately determine its therapeutic efficacy and toxicity. The metabolism of 6-MP is primarily governed by three key enzymes:

-

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, affecting both the efficacy and toxicity of 6-MP therapy.

-

Xanthine Oxidase (XO): XO is responsible for the oxidation of 6-MP to 6-thiouric acid (6-TUA), another inactive metabolite that is excreted in the urine. Co-administration of XO inhibitors, such as allopurinol, can significantly increase the bioavailability of 6-MP.

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is central to the anabolic pathway, converting 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is the first of a series of active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs).

The 6-TGNs are the ultimate cytotoxic agents, as they are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its major metabolites. It is important to note that data for this compound itself is scarce due to its rapid in vivo conversion.

Table 1: Pharmacokinetic Parameters of Intravenous this compound vs. Oral 6-MP in Children [2]

| Parameter | Intravenous this compound (50 mg/m²) | Oral 6-MP (50 mg/m²) |

| AUC1-5h (µM·min) | 124 - 186 (median 145) | 23 - 65 (median 56) |

| RBC 6-TGN (pmol/25mg Hb) | 121, 273 (n=2) | 18 - 152 (median 75) |

Table 2: Pharmacokinetic Parameters of 6-MP and its Metabolites

| Compound | Half-life (t1/2) | Key Notes |

| 6-Mercaptopurine (6-MP) | ~50 minutes (intravenous)[3] | Rapidly cleared from plasma due to cellular uptake and metabolism.[3] |

| 6-Thioguanine Nucleotides (6-TGNs) | Approximately 5 days (in red blood cells)[4] | Accumulate in red blood cells, serving as a long-term reservoir of active metabolites.[4] |

| 6-Methylmercaptopurine Ribonucleotides (6-MMPRs) | Approximately 5 days (in red blood cells)[4] | Accumulate in red blood cells. |

Experimental Protocols

In Vivo Stability and Pharmacokinetic Analysis of this compound

This protocol outlines a general procedure for assessing the in vivo stability and pharmacokinetics of this compound in a preclinical animal model.

a. Animal Dosing and Sample Collection:

-

Administer this compound to the animal model (e.g., rats or mice) via the desired route (e.g., intravenous or oral).

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Immediately process the blood samples by centrifugation to separate plasma.

-

Store plasma samples at -80°C until analysis.

b. Sample Preparation for HPLC Analysis:

-

Thaw plasma samples on ice.

-

Precipitate plasma proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

c. HPLC Analysis of this compound and Metabolites:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV or diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Monitor the absorbance at wavelengths specific for this compound and its metabolites (e.g., 322 nm for 6-MP).[5][6]

-

Quantification: Generate a standard curve using known concentrations of this compound, 6-MP, and other relevant metabolites to quantify their concentrations in the plasma samples.

Determination of 6-TGN Concentrations in Red Blood Cells (RBCs)

This protocol describes the measurement of the active metabolites of 6-MP in erythrocytes.

a. RBC Lysis and Hydrolysis:

-

Isolate RBCs from whole blood by centrifugation.

-

Lyse the RBCs with a hypotonic buffer.

-

Hydrolyze the thiopurine nucleotides to their corresponding bases by acid treatment (e.g., with perchloric acid) and heating.

b. Sample Preparation and HPLC Analysis:

-

Neutralize the hydrolyzed sample.

-

Analyze the sample by HPLC as described in the previous protocol, quantifying the released 6-thioguanine.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathways of 6-mercaptopurine riboside (this compound).

Experimental Workflow for In Vivo Stability Assessment

Caption: Workflow for in vivo stability and pharmacokinetic analysis.

References

- 1. The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of 6-Mercaptopurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine Riboside (6-MPR), a purine analogue, is a ribonucleoside derivative of 6-mercaptopurine (6-MP), a well-established therapeutic agent in the treatment of acute lymphoblastic leukemia and autoimmune diseases. As a prodrug, this compound is metabolized intracellularly to its active form, 6-thioinosine monophosphate (TIMP), which then exerts its cytotoxic effects by interfering with de novo purine biosynthesis and being incorporated into nucleic acids. This guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its mechanisms of action, relevant signaling pathways, and experimental protocols for its evaluation.

Mechanism of Action

The cytotoxic effects of 6-mercaptopurine riboside are primarily mediated through its intracellular conversion to thiopurine nucleotides, which disrupt critical cellular processes. The core mechanisms include:

-

Inhibition of de Novo Purine Synthesis: The primary active metabolite, 6-thioinosine monophosphate (TIMP), is a potent inhibitor of several key enzymes in the de novo purine synthesis pathway. This leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

-

Incorporation into Nucleic Acids: TIMP is further metabolized to 6-thioguanine nucleotides (TGNs), which can be incorporated into both DNA and RNA. The incorporation of these fraudulent bases leads to DNA damage, strand breaks, and ultimately triggers apoptotic cell death.

-

Induction of Apoptosis: this compound and its metabolites induce programmed cell death through both intrinsic and extrinsic pathways. This involves the activation of key apoptotic mediators such as caspases and is often linked to the p53 tumor suppressor pathway.

-

Cell Cycle Arrest: Treatment with this compound can lead to the arrest of cells in various phases of the cell cycle, particularly the S and G2/M phases, preventing their progression and division.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic potency of 6-mercaptopurine riboside varies across different cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50). While comprehensive data for this compound is less abundant than for its parent compound 6-MP, the available information indicates a potent cytotoxic profile.

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| RAW 264.7 | 6-Mercaptopurine Riboside | Not explicitly quantified, but showed cytotoxic effects | MTT Assay | [1] |

| HIG-82 | 6-Mercaptopurine Riboside | Not explicitly quantified, but showed cytotoxic effects | MTT Assay | [1] |

| Jurkat | 6-Mercaptopurine | ~1.0 (at 48h) | CCK-8 Assay | [2] |

| HepG2 | 6-Mercaptopurine | 9.6 µg/mL | MTT Assay | |

| HCT116 | 6-Mercaptopurine | 16.7 µg/mL | MTT Assay | |

| MCF-7 | 6-Mercaptopurine | 12.8 µg/mL | MTT Assay |

Note: Data for 6-Mercaptopurine (6-MP) is included for comparative purposes due to the limited availability of specific IC50 values for 6-Mercaptopurine Riboside (this compound).

Signaling Pathways Modulated by 6-Mercaptopurine Riboside

The cytotoxic actions of 6-mercaptopurine riboside are intricately linked to the modulation of several key intracellular signaling pathways that govern cell survival, proliferation, and death.

p53-Mediated Apoptosis Pathway

This compound, through its conversion to thiopurine nucleotides and subsequent induction of DNA damage, activates the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that thiopurines like 6-MP can inhibit this pathway, contributing to their anti-proliferative effects. Inhibition of mTOR, a central kinase in this pathway, can lead to a downstream reduction in protein synthesis and cell growth.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of the cytotoxic effects of 6-mercaptopurine riboside.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of 6-mercaptopurine riboside in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Detailed Protocol:

-

Cell Treatment: Seed cells and treat with 6-mercaptopurine riboside for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

6-Mercaptopurine riboside exhibits significant cytotoxic effects against various cancer cell lines, primarily through the inhibition of de novo purine synthesis, incorporation into nucleic acids, induction of apoptosis, and cell cycle arrest. Its mechanism of action involves the modulation of key signaling pathways, including the p53 and PI3K/Akt/mTOR pathways. The experimental protocols outlined in this guide provide a robust framework for the in-depth investigation of the cytotoxic properties of this compound, facilitating further research and drug development efforts in the field of oncology.

References

An In-depth Technical Guide to 6-Mercaptopurine as an Immunosuppressive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (6-MP), a purine analogue, is a cornerstone immunosuppressive agent with decades of clinical application in the management of autoimmune diseases, most notably inflammatory bowel disease (Crohn's disease and ulcerative colitis), and in the treatment of acute lymphoblastic leukemia.[1] This technical guide provides a comprehensive overview of 6-MP, focusing on its core mechanisms of action, metabolic pathways, and the experimental methodologies used to evaluate its efficacy and safety. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed protocols, and visual representations of key biological and experimental processes.

Mechanism of Action

6-mercaptopurine exerts its immunosuppressive effects primarily by interfering with the synthesis of purine nucleotides, which are essential for DNA and RNA replication in rapidly proliferating cells, such as activated lymphocytes.[1] As a prodrug, 6-MP requires intracellular conversion to its active metabolites, the 6-thioguanine nucleotides (6-TGNs), to elicit its therapeutic effects.[1][2]

The primary mechanisms of action include:

-

Inhibition of de novo purine synthesis: The 6-MP metabolite, 6-thioinosine monophosphate (TIMP), inhibits several key enzymes in the purine biosynthetic pathway, including phosphoribosyl pyrophosphate (PRPP) amidotransferase. This rate-limiting step blockade depletes the intracellular pool of purine nucleotides, thereby hindering lymphocyte proliferation.[1]

-

Incorporation into nucleic acids: 6-TGNs, particularly 6-thioguanine triphosphate (TGTP), are incorporated into DNA and RNA during replication and transcription. This incorporation leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis of activated T and B lymphocytes.[1]

-

Modulation of T-cell signaling: 6-MP metabolites have been shown to modulate intracellular signaling pathways in T-cells. One key mechanism involves the inhibition of the small GTPase Rac1, which in turn affects downstream signaling cascades, including the mTOR pathway, leading to reduced T-cell proliferation and induction of apoptosis.[3] This disruption of metabolic checkpoints contributes to the energetic failure of proliferating T-cells.[1]

Metabolic Pathways and Pharmacogenetics

The clinical efficacy and toxicity of 6-MP are heavily influenced by its complex metabolic pathway, which involves several key enzymes. Understanding this pathway is crucial for optimizing therapy and minimizing adverse effects.

Azathioprine, a prodrug of 6-MP, is non-enzymatically converted to 6-MP. 6-MP is then metabolized via three competing enzymatic pathways:

-

Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to 6-thioinosine monophosphate (TIMP), the first step towards the formation of the active 6-TGNs.

-

Catabolic Pathway (Inactivation): Xanthine oxidase (XO) metabolizes 6-MP to the inactive metabolite 6-thiouric acid.

-

Catabolic Pathway (Inactivation and Potential Toxicity): Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite that can be further converted to 6-methylmercaptopurine ribonucleotides (6-MMPRs), which are associated with hepatotoxicity at high levels.[2]

Genetic polymorphisms in the genes encoding these enzymes, particularly TPMT and NUDT15, can significantly alter 6-MP metabolism and patient outcomes.[4][5][6][7] Individuals with reduced or deficient TPMT or NUDT15 activity are at a high risk of severe, life-threatening myelosuppression due to the accumulation of excessive 6-TGNs.[8] Therefore, pre-treatment genotyping or phenotyping for these enzymes is now a standard of care in many clinical settings.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetics of 6-MP can vary significantly between individuals, influenced by factors such as genetics, age, and disease state.

| Parameter | Value | Patient Population | Citation |

| Bioavailability | 5% - 37% | General | [9] |

| Elimination Half-life (t½) | ~5 days (for 6-TGN and 6-MMPR) | IBD Patients | [9] |

| Time to Steady State | 4 weeks | IBD Patients | [9] |

| Systemic Clearance | 23.02 L/h | Pediatric ALL | [10] |

| Volume of Distribution (Vd) | 0.75 L/kg | Pediatric ALL | [10] |

Therapeutic Drug Monitoring and Clinical Response

Therapeutic drug monitoring of 6-TGN levels is a valuable tool for optimizing 6-MP therapy, as a correlation exists between 6-TGN concentrations and clinical remission in inflammatory bowel disease.

| 6-TGN Concentration (pmol/8 x 10⁸ RBCs) | Clinical Correlation | Citation |

| < 235 | Subtherapeutic, higher likelihood of active disease | [2][11][12] |

| 235 - 450 | Therapeutic range, associated with clinical remission | [2][11][12] |

| > 450 | Increased risk of myelosuppression | [13] |

| > 5700 (for 6-MMP) | Increased risk of hepatotoxicity | [2][14] |

Dose-Response in Crohn's Disease

Clinical trials have demonstrated the efficacy of 6-MP in inducing and maintaining remission in Crohn's disease.

| Study Outcome | 6-MP Group | Placebo Group | p-value | Citation |

| Clinical Improvement/Remission | 48% (107/225) | 36% (75/209) | - | [13][15][16] |

| Steroid-free Remission (with Infliximab) | 60% (116/194) | 48% (91/189) | < 0.05 | [3][13] |

Experimental Protocols

Measurement of 6-Thioguanine Nucleotides (6-TGNs) in Erythrocytes by HPLC

This protocol describes a common method for quantifying the active metabolites of 6-MP.[17][18][19][20][21][22]

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Methanol

-

Dihydrogenophosphate buffer

Procedure:

-

Sample Preparation:

-

Isolate erythrocytes from whole blood by centrifugation.

-

Lyse the red blood cells.

-

Deproteinize the sample by adding perchloric acid containing DTT.

-

Centrifuge to pellet the precipitated proteins.

-

-

Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Hydrolyze the 6-TGNs to their base, 6-thioguanine (6-TG), by heating at 100°C for 45-60 minutes.

-

Cool the sample.

-

-

HPLC Analysis:

-

Inject the hydrolyzed sample into the HPLC system.

-

Separate the components on a C18 column using a mobile phase of methanol and dihydrogenophosphate buffer.

-

Detect 6-TG using a UV detector at approximately 342 nm.

-

-

Quantification:

-

Calculate the concentration of 6-TGNs based on a standard curve of known 6-TG concentrations.

-

TPMT Genotyping by PCR-RFLP

This protocol outlines a method for identifying common single nucleotide polymorphisms (SNPs) in the TPMT gene that lead to reduced enzyme activity.[4][5][6][7]

Materials:

-

Genomic DNA extracted from whole blood

-

PCR primers specific for the TPMT gene region containing the SNP of interest

-

Taq DNA polymerase and dNTPs

-

Restriction enzyme specific for the SNP

-

Agarose gel and electrophoresis equipment

-

DNA visualization agent (e.g., ethidium bromide)

Procedure:

-

PCR Amplification:

-

Amplify the region of the TPMT gene containing the target SNP using specific primers.

-

-

Restriction Digest:

-

Digest the PCR product with a restriction enzyme that has a recognition site created or abolished by the SNP.

-

-

Gel Electrophoresis:

-

Separate the digested DNA fragments by size on an agarose gel.

-

-

Genotype Determination:

-

Visualize the DNA fragments under UV light.

-

The pattern of fragments will indicate the genotype (wild-type, heterozygous, or homozygous mutant).

-

Assessment of T-cell Apoptosis by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify 6-MP-induced apoptosis in T-cells.[23][24][25][26]

Materials:

-

T-cell culture (e.g., Jurkat cells or primary T-cells)

-

6-Mercaptopurine

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture T-cells to the desired density.

-

Treat the cells with 6-MP at various concentrations and for different time points. Include an untreated control.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the fluorochromes with the appropriate lasers and collect the emission signals.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Signaling Pathways

6-MP-Induced T-Cell Apoptosis Signaling

The active metabolites of 6-MP, 6-TGNs, can induce T-cell apoptosis through various mechanisms, including the disruption of key signaling pathways that regulate cell survival and proliferation.

Conclusion

6-Mercaptopurine remains a vital immunosuppressive agent with a well-characterized, albeit complex, mechanism of action and metabolism. A thorough understanding of its pharmacokinetics, pharmacodynamics, and pharmacogenetics is paramount for its safe and effective use. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and optimize thiopurine therapy. The continued exploration of the intricate signaling pathways affected by 6-MP will undoubtedly unveil new therapeutic opportunities and strategies for personalized medicine in the treatment of autoimmune diseases and cancer.

References

- 1. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azathioprine or 6-mercaptopurine for induction of remission in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TPMT and NUDT15 testing for thiopurine therapy: A major tertiary hospital experience and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. TPMT and NUDT15 | Test Fact Sheet [arupconsult.com]

- 7. TPMT and NUDT15 | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. Clinical Pharmacology in Adult and Pediatric Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Azathioprine or 6‐mercaptopurine for induction of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Rac1 Regulates the Activity of mTORC1 and mTORC2 and Controls Cellular Size - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]

- 21. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]

The Pharmacological Profile of 6-Mercaptopurine Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine Riboside (6-MPR) is a purine nucleoside analogue that serves as a prodrug for the widely used antimetabolite, 6-mercaptopurine (6-MP). This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and metabolic pathways. It is intended to be a technical resource for researchers and professionals involved in drug development and cancer research. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction

6-Mercaptopurine (6-MP) is a cornerstone in the treatment of various malignancies, most notably acute lymphoblastic leukemia (ALL). However, its oral bioavailability can be variable. 6-Mercaptopurine Riboside (this compound), the ribose nucleoside of 6-MP, has been investigated as an alternative formulation, particularly for intravenous administration, to circumvent issues of incomplete and variable absorption associated with oral 6-MP.[1] This guide delves into the core pharmacological aspects of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through its conversion to 6-mercaptopurine (6-MP) and subsequent metabolism to active thiopurine nucleotides. The primary mechanism involves the disruption of de novo purine biosynthesis and the incorporation of fraudulent nucleotides into DNA and RNA, leading to cell cycle arrest and apoptosis.

Cellular Uptake and Conversion

This compound is transported into cells where it is phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to release 6-mercaptopurine (6-MP). This conversion is a critical step for its activation.

Intracellular Activation and Cytotoxicity

Once 6-MP is formed, it undergoes a series of enzymatic reactions:

-

Conversion to Thioinosine Monophosphate (TIMP): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to its first active metabolite, thioinosine monophosphate (TIMP).

-

Inhibition of Purine Synthesis: TIMP inhibits several key enzymes in the de novo purine synthesis pathway, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme. This leads to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis.

-

Formation of Thioguanine Nucleotides (TGNs): TIMP is further metabolized to thioguanosine monophosphate (TGMP) and subsequently to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These are collectively known as 6-thioguanine nucleotides (6-TGNs).

-

Incorporation into Nucleic Acids: TGTP is incorporated into DNA (as deoxy-TGTP) and RNA, leading to chain termination, DNA mismatch repair-mediated cytotoxicity, and ultimately, apoptosis.

The metabolic activation of this compound is depicted in the following pathway:

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized by its rapid conversion to 6-MP. Intravenous administration of this compound offers a more predictable systemic exposure compared to oral 6-MP.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for intravenous this compound and 6-MP.

Table 1: Pharmacokinetic Parameters of Intravenous 6-Mercaptopurine Riboside (this compound) in Children with Acute Lymphoblastic Leukemia [1]

| Parameter | Value | Notes |

| Dose | 50 mg/m² | Rapid intravenous injection |

| AUC1-5h | 124 - 186 µM·min (Median: 145) | Area under the plasma concentration-time curve from 1 to 5 hours. |

| Red Blood Cell (RBC) 6-TGN Concentration | 121 and 273 pmol per 25 mg hemoglobin | Measured on day 2. Limited sample size. |

Table 2: Pharmacokinetic Parameters of Intravenous 6-Mercaptopurine (6-MP) in Children with Lymphoblastic Leukemia [2]

| Parameter | Value | Notes |

| Dose | 1 g/m² (0.2 g/m² bolus + 0.8 g/m² 8-h infusion) | |

| Systemic Clearance | 23.02 L/h | |

| Volume of Distribution | 0.75 L/kg | |

| Elimination Half-life | 1.64 h |

Table 3: Pharmacokinetic Parameters of Intravenous 6-Mercaptopurine (6-MP) in Rhesus Monkeys

| Parameter | Value | Notes |

| Dose | 4 mg/kg | Single intravenous bolus |

| Mean Half-life (t1/2, λz) | 2.9 h | |

| Apparent Volume of Distribution (Vd, λz) | 3.00 L/kg | |

| Total Body Clearance | 0.731 ± 0.412 L/h/kg |

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to assess the cytotoxic activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Leukemia cell line (e.g., CCRF-CEM, K562)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

6-Mercaptopurine Riboside (this compound) stock solution (dissolved in a suitable solvent like DMSO or sterile PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

-